molecular formula C16H13FN2O2S B2617056 N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide CAS No. 868371-21-5

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide

Cat. No.: B2617056
CAS No.: 868371-21-5
M. Wt: 316.35
InChI Key: JHXAYWIELCVGDC-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide features a benzothiazolylidene core substituted with a fluorine atom at position 4 and a methyl group at position 3. The benzamide moiety is para-methoxy-substituted, contributing to its electronic and steric profile. Structural validation would likely employ IR, NMR, and X-ray crystallography, as seen in related compounds .

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S/c1-19-14-12(17)4-3-5-13(14)22-16(19)18-15(20)10-6-8-11(21-2)9-7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXAYWIELCVGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluoro and Methyl Groups: Fluorination and methylation can be achieved using reagents such as fluorine gas or methyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is introduced by reacting the benzothiazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The fluoro and methoxy groups can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds with a benzothiazole structure can induce apoptosis in cancer cells. Specifically, N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide has been studied for its potential to interact with key enzymes involved in cancer progression.

Case Study: Apoptosis Induction

A study demonstrated that benzothiazole derivatives could significantly inhibit the growth of colorectal carcinoma cells by interacting with glutathione S-transferase Pi 1 (GSTP1) enzymes. This interaction leads to increased levels of reactive oxygen species (ROS), ultimately triggering apoptosis in cancer cells .

Antimicrobial Activity

The presence of both the benzothiazole and methoxybenzamide groups suggests potential antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.

Data Summary: Antimicrobial Efficacy

In vitro studies have reported that related benzothiazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. For instance:

Compound NameMIC (µM)Target Bacteria
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C1.43Klebsiella pneumoniae

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is hypothesized based on the presence of the methoxy group and its interactions with inflammatory pathways.

Mechanism of Action

The mechanism of action of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s benzothiazole moiety can mimic natural substrates or inhibitors, allowing it to modulate the activity of these targets. The fluoro and methoxy groups may enhance binding affinity and specificity through electronic and steric effects.

Comparison with Similar Compounds

Structural and Substituent Variations

N-(3-Ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-2-methoxybenzamide ()
  • Core Structure : Benzothiazolylidene with ethyl (C3) and fluorine (C4) substituents.
  • Benzamide : 2-Methoxy substitution.
  • Key Differences :
    • Ethyl vs. methyl group on benzothiazole (increased lipophilicity).
    • Methoxy position (ortho vs. para) alters electronic effects on the benzamide.
  • Molecular Weight : 330.4 g/mol; XLogP3 = 4 (higher lipophilicity than the target compound due to ethyl group) .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()
  • Core Structure : Dihydrothiazolylidene with 2-methoxyphenyl (C3) and phenyl (C4) substituents.
  • Benzamide : 4-Methyl substitution.
  • Key Differences :
    • Thiazole vs. benzothiazole core (reduced aromaticity).
    • Substituents on the heterocycle (phenyl and methoxyphenyl vs. fluoro and methyl).
  • Crystallography : Bond angles (e.g., C21–C22–C23 = 119.12°) and dihedral angles (e.g., N1–C21–C22–O2 = 4.5°) indicate planar geometry, similar to benzothiazole derivatives .
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide ()
  • Core Structure : Dihydrothienylidene with 2-fluorophenyl (C3) and methyl (C4) groups.
  • Benzamide : 4-Fluoro substitution.
  • Key Differences :
    • Thienylidene vs. benzothiazolylidene (different π-electron systems).
    • Fluorine positions (benzamide vs. heterocycle) influence dipole moments.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound C₁₆H₁₂FN₂O₂S ~315.34* ~3.5* 4
N-(3-Ethyl-4-fluoro-...) () C₁₇H₁₅FN₂O₂S 330.4 4.0 4
(Z)-N-[3-(2-Methoxyphenyl)-...] () C₂₄H₂₀N₂O₂S 408.5 3.8 4

*Estimated based on structural analogs.

  • Lipophilicity : Ethyl and phenyl substituents increase logP values compared to methyl and fluoro groups.
  • Hydrogen Bonding : All compounds have 4 hydrogen bond acceptors, suggesting similar solubility challenges .

Biological Activity

N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a methoxy group and a fluorine atom, which may influence its biological interactions. The structural formula can be represented as follows:

C15H14FN2OS\text{C}_{15}\text{H}_{14}\text{F}\text{N}_{2}\text{OS}

Research indicates that compounds similar to this compound often exert their effects through modulation of specific biochemical pathways. The interaction with target proteins can lead to alterations in cellular signaling and gene expression.

Potential Targets

  • Matrix Metalloproteinases (MMPs) : These enzymes are crucial in the degradation of extracellular matrix components. Inhibitors of MMPs have been explored for their role in treating diseases such as osteoarthritis and cancer .
  • Organic Anion Transporters (OATs) : The compound may interact with OATs, influencing drug distribution and renal clearance .

Biological Activity

The biological activity of the compound can be summarized based on existing studies:

Activity Effect Reference
MMP InhibitionReduces cartilage degradation
Anticancer PropertiesInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsModulates inflammatory cytokine production

1. Inhibition of MMPs

A study focused on the inhibition of MMP-13 by compounds related to the benzothiazole structure revealed significant effects on cartilage preservation in osteoarthritis models. The results indicated that these compounds could potentially mitigate joint degradation by inhibiting MMP activity .

2. Anticancer Activity

In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

3. Anti-inflammatory Mechanisms

Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in macrophages, suggesting a role in managing inflammatory diseases . This effect was linked to the modulation of NF-kB signaling pathways.

Q & A

Q. How can the synthesis of N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methoxybenzamide be optimized for reproducibility?

Methodological Answer:

  • Reaction Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilic substitution efficiency, as demonstrated in related benzothiazole syntheses .
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Final purification via recrystallization from ethanol improves yield and purity .
  • Monitoring : Track reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm product identity with 1H^1H-NMR (e.g., characteristic methoxy singlet at δ 3.8–4.0 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Fluorescence Spectroscopy : Determine quantum yield using a reference standard (e.g., quinine sulfate) in ethanol, noting excitation at 320 nm and emission at 450 nm .
  • NMR Analysis : Assign the Z-configuration of the benzothiazole ring using 1H^1H-NSC (nuclear spin coupling) and 13C^{13}C-NMR signals for the imine proton (δ 8.2–8.5 ppm) and thiazole carbons .
  • IR Spectroscopy : Confirm amide C=O stretch at ~1670 cm1^{-1} and benzothiazole C=N absorption at ~1600 cm1^{-1} .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

Methodological Answer:

  • Solvent System : Use slow evaporation from a 1:1 dichloromethane/methanol mixture to grow single crystals .
  • Temperature Control : Maintain crystallization at 4°C to reduce disorder and improve crystal lattice stability .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., thermal ellipsoid disorder) be resolved during refinement?

Methodological Answer:

  • Software Tools : Refine structures using SHELXL (anisotropic displacement parameters) and visualize disorder with WinGX/ORTEP, partitioning occupancy for overlapping atoms .
  • Constraints : Apply SIMU and DELU restraints to anisotropic displacement parameters to stabilize refinement for disordered moieties (e.g., fluoro or methoxy groups) .
  • Validation : Cross-check residual density maps (Fo-Fc) and validate geometry using PLATON’s ADDSYM to detect missed symmetry .

Q. What hydrogen-bonding patterns stabilize the molecular packing of this compound?

Methodological Answer:

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O=C amide interactions as R22(8)R_2^2(8) motifs) .
  • Packing Energy Calculations : Employ Mercury (CCDC) to compute intermolecular energies, highlighting contributions from C–H···F and π-π stacking interactions .

Q. How does the Z-configuration of the benzothiazole ring influence conformational dynamics?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements in the dihydrothiazole ring using crystallographic data .
  • DFT Calculations : Compare experimental (X-ray) and computed (B3LYP/6-311+G**) dihedral angles to assess steric effects from the 3-methyl substituent .

Q. How can computational modeling predict biological activity against enzyme targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate binding to kinases (e.g., CDK2), focusing on hydrophobic interactions between the trifluoromethyl group and active-site residues .
  • ADMET Profiling : Predict pharmacokinetics (e.g., logP ~3.5) using SwissADME, noting potential metabolic stability from the 4-methoxy group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.